Quinoline-8-sulfonic acid hydrate
Description
Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds
Quinoline and its derivatives are fundamental components of a class of organic molecules known as heterocyclic compounds. These compounds are characterized by a ring structure containing atoms of at least two different elements. Quinoline itself is an aromatic compound and is considered a "pharmacophore" moiety, meaning its structure is a key feature in many biologically active compounds. mdpi.com The introduction of various functional groups onto the quinoline scaffold gives rise to a diverse family of molecules with tailored properties. Quinoline-8-sulfonic acid is a prime example of such a derivative, where the addition of the sulfonic acid group dramatically influences its chemical behavior.
Significance of Sulfonic Acid and Hydroxyl Moieties in Quinoline Derivatives
The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts several key characteristics to the quinoline molecule. It significantly enhances the water solubility of the otherwise less soluble quinoline core. chemimpex.com This property is invaluable in numerous applications, particularly in analytical chemistry where reactions are often carried out in aqueous solutions. Furthermore, the sulfonic acid group, in conjunction with the nitrogen atom in the quinoline ring and, in some derivatives, a hydroxyl group, can act as a chelating agent, capable of forming stable complexes with metal ions. chemimpex.com
The presence of a hydroxyl (-OH) group, as seen in related compounds like 8-hydroxyquinoline-5-sulfonic acid, further enhances the chelating ability and provides an additional site for chemical reactions. sorachim.comscbt.com The interplay between the sulfonic acid and hydroxyl groups in these quinoline derivatives is a critical factor in their utility as reagents for the determination of trace metals. scbt.com
Overview of Research Trajectories for Quinoline-8-sulfonic Acid Hydrate (B1144303)
Research involving quinoline-8-sulfonic acid hydrate and its closely related derivatives has followed several key trajectories. A significant area of focus is its application in analytical chemistry as a reagent for the detection and quantification of metal ions. chemimpex.com Its ability to form colored complexes with various metals allows for their determination using spectrophotometric methods.
Another important research avenue is in the realm of coordination chemistry. The study of how quinoline-8-sulfonic acid and its analogs coordinate with different metal centers provides fundamental insights into the formation and properties of coordination complexes. researchgate.net These studies are crucial for designing new materials and catalysts.
Furthermore, quinoline derivatives, including those with sulfonic acid groups, are explored in materials science for the development of specialized polymers and coatings with enhanced properties such as corrosion resistance. chemimpex.com The synthesis of novel derivatives and the investigation of their potential applications continue to be active areas of research. mdpi.comnih.gov
Physicochemical Properties of Quinoline-8-sulfonic Acid and its Hydrate
The properties of quinoline-8-sulfonic acid and its hydrated form are well-documented, providing a foundation for its application in various research fields.
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C₉H₇NO₃S | chemimpex.com |
| Molecular Weight (Anhydrous) | 209.22 g/mol | chemimpex.com |
| CAS Number (Anhydrous) | 85-48-3 | chemimpex.com |
| Appearance | Off-white to cream or pale brown powder/crystals | chemimpex.comthermofisher.com |
| Melting Point | >300 °C | chemimpex.com |
| Purity | ≥97.5% to ≥98% | chemimpex.comthermofisher.com |
| Storage | Room Temperature, sealed in dry conditions | chemimpex.comchemicalbook.com |
Note: The properties listed above primarily refer to the anhydrous form, Quinoline-8-sulfonic acid. The hydrate form will have a different molecular weight depending on the degree of hydration.
Synthesis and Reactions
The primary method for synthesizing quinoline-8-sulfonic acid involves the sulfonation of quinoline. This reaction is typically carried out by treating quinoline with fuming sulfuric acid. patsnap.com The reaction conditions, such as temperature and reaction time, are carefully controlled to favor the formation of the 8-sulfonic acid isomer. patsnap.com Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. patsnap.com
Quinoline-8-sulfonyl chloride can be prepared from quinoline-8-sulfonic acid by reacting it with phosphorus pentachloride. researchgate.net This sulfonyl chloride is a versatile intermediate that can be used to synthesize a variety of other derivatives, such as sulfonamides and sulfonyl hydrazides, by reacting it with amines or hydrazine, respectively. researchgate.net
Applications in Chemical Research
The unique chemical structure of this compound has led to its use in several key areas of chemical research.
Role in Analytical Chemistry
In analytical chemistry, quinoline-8-sulfonic acid and its hydroxylated analogs are widely used as chelating agents and reagents for the determination of metal ions. chemimpex.comscbt.com Their ability to form stable, often colored, complexes with metal ions makes them suitable for spectrophotometric analysis. chemimpex.com For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid, also known as ferron, is a selective color reagent for the detection of iron(III). researchgate.netsigmaaldrich.com The high water solubility imparted by the sulfonic acid group is advantageous for these applications, allowing for analyses to be performed in aqueous media. chemimpex.com
Utility in Coordination Chemistry
The field of coordination chemistry extensively utilizes quinoline-8-sulfonic acid and its derivatives as ligands. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonic acid group (and the hydroxyl group in derivatives like 8-hydroxyquinoline-5-sulfonic acid) can all participate in coordinating with a metal ion. researchgate.net Research in this area focuses on synthesizing and characterizing these metal complexes to understand their structure, bonding, and properties. For example, studies have investigated the formation of mixed-ligand complexes involving 8-quinolino-5-sulfonic acid and aluminum(III). researchgate.net The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties.
Applications in Materials Science
The properties of quinoline-8-sulfonic acid also lend themselves to applications in materials science. It is utilized in the formulation of specialized coatings and polymers to enhance properties like corrosion resistance and durability. chemimpex.com The ability of the sulfonic acid group to interact with surfaces and other polymer chains can lead to materials with improved adhesion and stability.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
857211-12-2 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
quinoline-8-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H7NO3S.H2O/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);1H2 |
InChI Key |
KFSLGCMFBPUFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Quinoline 8 Sulfonic Acid Hydrate
Classical Synthesis Approaches
Traditional methods for synthesizing quinoline-8-sulfonic acid have been well-established for decades, relying on direct sulfonation or transformation from related precursors.
The most direct and common method for preparing quinoline-8-sulfonic acid is the electrophilic sulfonation of quinoline (B57606). This reaction is typically performed using fuming sulfuric acid (oleum). The conditions of the reaction, particularly temperature, are critical in determining the product distribution. Heating quinoline with fuming sulfuric acid at elevated temperatures, often around 90-120°C, leads to the formation of quinoline-8-sulfonic acid. patsnap.com However, this reaction can also produce the quinoline-5-sulfonic acid isomer. google.com
The general process involves the slow addition of quinoline to fuming sulfuric acid, followed by heating for several hours to ensure the completion of the sulfonation. patsnap.com Upon completion, the reaction mixture is carefully poured into ice water, which causes the less soluble quinoline-8-sulfonic acid to precipitate, allowing for its separation by filtration. patsnap.comgoogle.com
It is also possible to sulfonate 8-hydroxyquinoline (B1678124). However, this process typically yields 8-hydroxyquinoline-5-sulfonyl chloride when reacted with chlorosulfonic acid, which is a different, though related, compound. nih.gov
Table 1: Comparative Conditions for Sulfonation of Quinoline
| Starting Material | Sulfonating Agent | Temperature | Outcome | Reference |
| Quinoline | 65% Fuming Sulfuric Acid | <60°C (addition), then 120°C (reaction) | Quinoline-8-sulfonic acid | patsnap.com |
| Quinoline | 65% Fuming Sulfuric Acid | <40°C (addition), then 110-115°C (reaction) | Quinoline-8-sulfonic acid | patsnap.com |
| Quinoline | Oleum (B3057394) | Not specified | Mixture including quinoline-8-sulfonic acid | google.com |
Alkali fusion is a powerful technique in aromatic chemistry, typically used to replace a sulfonic acid group with a hydroxyl group. In the context of quinoline chemistry, this method is not used for the synthesis of quinoline-8-sulfonic acid but is a crucial subsequent reaction for its derivatization. Specifically, quinoline-8-sulfonic acid is converted to the highly valuable compound 8-hydroxyquinoline through alkali fusion. google.comgoogle.com
The process involves heating quinoline-8-sulfonic acid with a strong alkali, such as sodium hydroxide, to high temperatures (e.g., 250-290°C). google.com This harsh treatment cleaves the carbon-sulfur bond and introduces a hydroxyl group onto the 8-position of the quinoline ring. The reaction is often performed in a semi-solid phase with a minimal amount of water to facilitate the reaction without full dissolution. google.com This conversion is a key industrial step, as 8-hydroxyquinoline is a widely used chelating agent and precursor for many pharmaceuticals and fungicides. google.com
Advanced Synthetic Protocols
In response to the drawbacks of classical methods, such as harsh conditions and the use of hazardous reagents, modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols for the synthesis of the quinoline scaffold.
Nanocatalysis has emerged as a highly effective strategy for the synthesis of quinoline derivatives, offering advantages like high efficiency, recyclability, and mild reaction conditions. acs.orgnih.gov While not always applied directly to the sulfonation step, nanocatalysts are instrumental in constructing the core quinoline ring system through methods like the Friedländer synthesis. For instance, magnetic iron oxide nanoparticles (Fe3O4) coated with silica (B1680970) and functionalized with other catalytic species have been successfully used. acs.orgnih.govnanomaterchem.com These catalysts, often in the nanometer size range (e.g., 20-30 nm), provide a large surface area for the reaction between 2-aminoaryl ketones and α-methylene ketones to produce substituted quinolines in high yields. nih.gov Other examples include titanium-derived nanocatalysts and silver nanoparticles immobilized on magnetic supports, which facilitate multi-component reactions to build the quinoline framework. nanomaterchem.comresearchgate.net
The principles of green chemistry have driven the development of metal-free synthetic routes for quinolines. These methods aim to reduce waste, avoid toxic metals, and use environmentally benign solvents and catalysts. tandfonline.commdpi.com A notable approach is the use of Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) as a metal-free, heterogeneous catalyst for the Friedländer synthesis. researchgate.netnih.gov This catalyst has shown remarkable activity and can be recycled multiple times without significant loss of performance. researchgate.netnih.gov Other green strategies include using ionic liquids as recyclable catalysts and solvents, employing microwave irradiation to accelerate reactions and improve yields, and utilizing water as a green solvent. tandfonline.commdpi.com These advanced protocols represent a significant shift towards more sustainable and efficient manufacturing of the fundamental quinoline structure.
Strategic Derivatization of Quinoline-8-sulfonic Acid Hydrate (B1144303)
Quinoline-8-sulfonic acid is a versatile intermediate for further chemical synthesis. Its primary point of reactivity is the sulfonic acid group, which can be converted into other functional groups.
A key derivatization is the conversion to quinoline-8-sulfonyl chloride . This can be achieved in a two-step process starting from quinoline by first preparing the sulfonic acid and then treating it with a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.com A more direct, one-step synthesis from quinoline using chlorosulfonic acid has also been developed, though the reaction conditions must be carefully controlled (140°C ±5°C) to achieve a reasonable yield. publish.csiro.au The resulting quinoline-8-sulfonyl chloride is a crucial precursor for various derivatives. publish.csiro.aunih.gov
From quinoline-8-sulfonyl chloride, a wide range of quinoline-8-sulfonamides can be synthesized. These compounds are prepared by reacting the sulfonyl chloride with various primary or secondary amines. rsc.orgmdpi.comnih.gov This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or chloroform (B151607), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. rsc.orgmdpi.com The resulting sulfonamides have attracted significant interest in medicinal chemistry for their potential biological activities. rsc.orgnih.govrsc.org
Compound Reference Table
Introduction of Functional Groups (e.g., Halogenation, Nitration)
The introduction of functional groups onto the quinoline ring of quinoline-8-sulfonic acid is a critical step in modulating its physicochemical and biological properties. Electrophilic aromatic substitution reactions, such as halogenation and nitration, are primary methods to achieve this functionalization. The position of substitution is dictated by the electronic nature of the quinoline ring system.
Nitration: The nitration of quinoline under standard conditions, such as with a mixture of nitric and sulfuric acid, typically results in the formation of a mixture of 5-nitro and 8-nitroquinoline. stackexchange.com This occurs because the reaction proceeds through the N-protonated quinolinium ion, which directs the electrophilic attack to the benzene (B151609) ring portion of the molecule. stackexchange.com The 5- and 8-positions are electronically favored for substitution. stackexchange.comquora.com In instances where the 5- and 8-positions are blocked, nitration can be forced to occur at the 6-position under harsh conditions. stackexchange.com For quinoline 1-oxide, nitration of the O-protonated species also yields 5- and 8-substituted products. jst.go.jp
Halogenation: The halogenation of the quinoline scaffold can be achieved through various methods. For instance, bromination of quinoline in the presence of sulfuric acid yields a mixture of 5-bromo and 8-bromoquinoline. iust.ac.ir More recent methodologies have focused on achieving regioselectivity. A metal-free protocol has been developed for the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple and provides good to excellent yields of the C5-halogenated product, demonstrating high functional group tolerance. rsc.orgresearchgate.net
The following table summarizes the typical outcomes of nitration and halogenation on the quinoline scaffold.
| Reaction | Reagents | Primary Positions of Substitution | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 5 and 8 | stackexchange.com |
| Bromination | Br₂ / H₂SO₄ | 5 and 8 | iust.ac.ir |
| C5-Halogenation | Trihaloisocyanuric acid | 5 | rsc.org |
Synthesis of Sulfonamide Derivatives
The conversion of quinoline-8-sulfonic acid to its corresponding sulfonamide derivatives is a widely employed strategy to generate compounds with diverse applications. The synthesis typically begins with the conversion of the sulfonic acid to the more reactive quinoline-8-sulfonyl chloride. This can be achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride or by a direct reaction of quinoline with chlorosulfuric acid. acs.orggoogle.com
Once the sulfonyl chloride is obtained, it can be readily reacted with a variety of primary or secondary amines to furnish the desired sulfonamide. For example, quinoline-8-sulfonyl chloride can be reacted with propargylamine (B41283) or N-methylpropargylamine in the presence of a base like triethylamine to yield the corresponding N-alkynyl quinoline-8-sulfonamides. mdpi.com This reaction is often carried out in a solvent such as chloroform at reduced temperatures. mdpi.com
The synthesis of a series of quinoline-sulfonamide hybrid compounds has also been reported, starting from 4,7-dichloroquinoline. nih.govrsc.org In this multi-step synthesis, the dichloroquinoline is first condensed with a diamine, followed by reaction with various substituted benzenesulfonyl chlorides to produce the final hybrid molecules. nih.govrsc.org
The table below provides examples of synthesized quinoline-8-sulfonamide (B86410) derivatives.
| Starting Material | Amine | Product | Reference(s) |
| Quinoline-8-sulfonyl chloride | Propargylamine | N-Propargylquinoline-8-sulfonamide | mdpi.com |
| Quinoline-8-sulfonyl chloride | N-Methylpropargylamine | N-Methyl-N-propargylquinoline-8-sulfonamide | mdpi.com |
| N-(7-chloroquinolin-4-yl)benzene-1,4-diamine | Substituted benzenesulfonyl chlorides | Quinoline-sulfonamide hybrids (QS1-12) | nih.govrsc.org |
Formation of Cocrystalline Systems
The formation of cocrystals is an established technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. Cocrystals are multi-component crystals held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov While specific examples of cocrystals involving quinoline-8-sulfonic acid hydrate are not extensively reported in the reviewed literature, the sulfonic acid group presents a prime hydrogen bond donor that could readily interact with suitable co-formers.
General methods for forming cocrystals that could be applicable to this compound include:
Solution Crystallization: This involves dissolving stoichiometric amounts of the API and a co-former in a suitable solvent and allowing the cocrystal to form upon cooling or evaporation. nih.gov
Grinding (Mechanochemistry): Neat or liquid-assisted grinding of the two components can provide the necessary energy to form cocrystals. nih.gov
Reaction Crystallization: This method involves a chemical reaction that produces one of the cocrystal components in the presence of the other, leading to the formation of the cocrystal. quora.com
The strong hydrogen bonding capability of the sulfonic acid group makes it an excellent candidate for forming robust supramolecular synthons with complementary functional groups on co-formers, such as pyridines, amides, or other carboxylic acids. The formation of such cocrystalline systems could potentially enhance properties like solubility and stability.
Development of Other Quinoline-Based Hybrids and Conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been a fruitful strategy in drug discovery. Quinoline-8-sulfonic acid and its derivatives have been utilized as scaffolds for the creation of novel hybrid compounds.
One approach involves the synthesis of quinoline-sulfonamide complexes with various metal ions (M²⁺: Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺). nih.govresearchgate.net These hybrid complexes are typically synthesized in a two-step process: first, the acylation of an aminoquinoline to form the sulfonamide ligand, followed by complexation with a metal salt. nih.govresearchgate.net For instance, N-(quinolin-8-yl)-4-chlorobenzenesulfonamide can be complexed with cadmium(II) to form a hybrid compound with promising biological activity. nih.govresearchgate.net
Another strategy involves the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Quinoline-8-sulfonamides bearing a terminal alkyne can be reacted with various organic azides to create 1,2,3-triazole-containing hybrids. mdpi.com This method allows for the introduction of a wide range of substituents, leading to a library of new hybrid molecules. mdpi.com
Furthermore, quinoline-based hybrids have been developed by conjugating the quinoline scaffold with other bioactive moieties. For example, 8-hydroxyquinoline has been conjugated with amino acids to create hybrids with good water solubility. scispace.com These examples highlight the versatility of the quinoline scaffold in the design and synthesis of complex hybrid molecules with potentially enhanced properties.
The table below summarizes some of the developed quinoline-based hybrids and conjugates.
| Quinoline Scaffold | Hybrid/Conjugate Partner | Resulting Hybrid/Conjugate | Reference(s) |
| Quinoline-8-sulfonamide | Metal ions (Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺) | Quinoline-sulfonamide metal complexes | nih.govresearchgate.net |
| N-Alkynyl quinoline-8-sulfonamide | Organic azides | 1,2,3-Triazole-quinoline-8-sulfonamide hybrids | mdpi.com |
| 8-Hydroxyquinoline | Amino acids | 8-Hydroxyquinoline-amino acid conjugates | scispace.com |
Coordination Chemistry and Metal Chelating Properties of Quinoline 8 Sulfonic Acid Hydrate
Fundamental Principles of Metal Ion Complexation
Quinoline-8-sulfonic acid and its related compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgnih.gov This chelation results in the formation of stable, often colored or fluorescent, metal complexes. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), forming ML₂ type complexes. scirp.orgresearchgate.net
The stability of the metal chelates of 8-quinolinol-5-sulfonate has been a subject of study, highlighting the thermodynamic favorability of complex formation with various metal ions. acs.orgosti.gov For instance, studies on the complexation of 8-hydroxyquinoline-5-sulfonate (8-HQS) with trivalent metal ions like Al(III), Ga(III), and In(III) have revealed the formation of 1:3 (metal:ligand) complexes. rsc.org Interestingly, the geometry of these complexes can vary, with Al(III) and Ga(III) forming mer-isomers, while In(III) favors a fac-geometry. rsc.org
The complexation behavior is also influenced by the pH of the solution. For example, the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Zn(II) is evident at a pH below 8. nih.gov The formation constants for various metal complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand at pH 7.4 follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov
Fluorescence Characteristics of Metal Chelates
The formation of metal chelates with quinoline-8-sulfonic acid derivatives often leads to significant changes in their fluorescence properties, a phenomenon that is harnessed for the detection and quantification of metal ions. uci.edunih.gov
Enhancement and Quenching Mechanisms by Metal Ions
The fluorescence of quinoline derivatives can be significantly enhanced upon complexation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This enhancement is particularly notable with metal ions such as Zn(II) and Cd(II), which form strongly fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid (HQS). uci.edu The cadmium chelate, in particular, exhibits a fluorescence intensity that is 5 to 10 times greater than most other fluorescent HQS chelates. uci.edu In contrast, some metal ions act as fluorescence quenchers. For example, Hg(II) forms non-fluorescent chelates, and trivalent thallium is a powerful quencher. uci.edu The quenching of the fluorescence of the 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate has been utilized for the determination of metallothioneins. nih.gov The mechanism for this quenching is proposed to be a static process. nih.gov
The "heavy atom effect" can also influence fluorescence, where heavier metal ions within a group can lead to decreased fluorescence intensity. uci.edu For instance, in Group IIA metals, the fluorescence intensity of HQS chelates decreases from Mg to Ba. uci.edu
Influence of Solvent and Surfactant Media on Fluorescence
The fluorescence of metal chelates of quinoline-8-sulfonic acid derivatives can be further modulated by the surrounding environment. The presence of surfactants, such as the hexadecyltrimethylammonium (HTA⁺) ion, can enhance the fluorescence of many metal-HQS chelates. uci.edu This enhancement is attributed to the inhibition of ligand exchange in the presence of the surfactant. rsc.org
The solvent also plays a crucial role. For instance, in a water/N,N-dimethylformamide (DMF) medium, the fluorescence of many metal-HQS chelates is enhanced. uci.edu The emission wavelengths in these mixed solvent systems are often slightly red-shifted by 5-10 nm compared to purely aqueous solutions. uci.edu
Structural Elucidation of Coordination Complexes
The precise arrangement of atoms within the coordination complexes of quinoline-8-sulfonic acid and its derivatives is crucial for understanding their properties. This structural information is primarily obtained through single-crystal X-ray diffraction and various spectroscopic techniques.
Spectroscopic Characterization (IR, UV-Vis, NMR, EPR)
A suite of spectroscopic methods is employed to characterize the coordination complexes of quinoline-8-sulfonic acid derivatives in both solid and solution states.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the context of metal complexation, shifts in the vibrational frequencies of the C=N and C-O bonds of the quinoline ligand upon coordination to a metal ion can be observed. scirp.orgbendola.com The appearance of new bands can indicate the formation of M-N and M-O bonds. scirp.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The formation of a metal complex is often accompanied by the appearance of new absorption bands or shifts in the existing bands of the ligand. scirp.orgresearchgate.net This technique is also instrumental in determining the stoichiometry of the complexes in solution. scirp.orgresearchgate.net For instance, the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Zn(II) and Cu(II) has been studied using UV-Vis spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR can reveal information about the ligand environment upon complexation. nih.gov For example, ¹H NMR has been used to study the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Zn(II). nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying paramagnetic species, such as complexes of Cu(II). The EPR spectrum of a Cu(II) complex can provide information about the geometry of the complex and the nature of the metal-ligand bonding. bendola.com For instance, the g-values obtained from the EPR spectrum of a Cu(II) complex with a quinoline Schiff base derivative indicated considerable covalent character in the Cu(II)-ligand bonds. bendola.com The complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Cu(II) has also been investigated using EPR spectroscopy. nih.gov
Chelation in Multifunctional Materials
The chelating properties of quinoline-8-sulfonic acid and its derivatives are leveraged in the development of various multifunctional materials. These materials find applications in fields such as analytical chemistry, catalysis, and medicine. chemimpex.com
In analytical chemistry, quinoline-8-sulfonic acid serves as a reagent for the detection and quantification of metal ions. chemimpex.com Its ability to form stable, often colored or fluorescent, complexes with specific metal ions allows for their sensitive and selective measurement in various samples. chemimpex.comuci.edu The enhanced water solubility of the metal complexes due to the sulfonic acid group is particularly advantageous for aqueous-based analytical methods. uci.edu
The chelating nature of quinoline derivatives is also utilized in the creation of novel catalysts. For instance, sulfonic acid groups have been grafted onto silica-coated silver nanoparticles to create a reusable catalyst for organic synthesis. nih.gov While this example uses a simpler sulfonic acid, it demonstrates the principle of immobilizing chelating and acidic functionalities on a solid support to create a multifunctional catalytic material. The quinoline moiety, with its own set of reactive properties, combined with the sulfonic acid group, offers potential for the design of sophisticated catalysts.
Furthermore, the metal-chelating ability of quinoline derivatives is central to their application in medicinal chemistry. Certain 8-hydroxyquinoline (B1678124) derivatives have been investigated for their potential as anticancer agents, particularly against multidrug-resistant (MDR) cancer cells. nih.gov The mechanism of action is thought to involve the chelation of essential metal ions, leading to selective toxicity in cancer cells. nih.gov The design of such compounds involves creating a molecule with both metal-chelating capabilities and the ability to interact with biological targets.
The following table provides examples of the application of quinoline derivatives in multifunctional materials, highlighting the role of chelation.
Table 2: Applications of Quinoline Derivatives in Multifunctional Materials
| Application Area | Material/Compound | Function of Chelation | Reference |
|---|---|---|---|
| Analytical Chemistry | 8-Hydroxyquinoline-5-sulfonic acid | Formation of detectable metal complexes for quantification | uci.edu |
| Catalysis | Sulfonic acid grafted on silica-coated silver nanoparticles | Immobilization of acidic catalytic sites | nih.gov |
Advanced Spectroscopic and Computational Investigations of Quinoline 8 Sulfonic Acid Hydrate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular interactions within quinoline-8-sulfonic acid hydrate (B1144303). Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental findings and provide precise vibrational assignments.
The FTIR spectrum of quinoline (B57606) derivatives is characterized by a series of distinct absorption bands corresponding to the vibrations of the quinoline ring and its substituents. For compounds structurally similar to quinoline-8-sulfonic acid, such as 8-hydroxyquinoline-5-sulfonic acid (HQS), the spectra reveal key vibrational modes. sci-hub.senist.gov
The sulfonic acid group (-SO₃H) is a prominent feature in the IR spectrum. The S=O stretching vibrations are typically strong and appear in the region of 1350-1300 cm⁻¹ (asymmetric) and 1085-1030 cm⁻¹ (symmetric). sci-hub.seinstanano.com In a DFT study of a cocrystal involving HQS, SO₂ stretching modes were assigned to bands at 1085 cm⁻¹ in the IR spectrum. sci-hub.se The C-S stretching vibration is generally observed at lower wavenumbers.
Vibrations associated with the quinoline ring system include C-H stretching, C=C and C=N aromatic stretching, and various in-plane and out-of-plane bending modes. nih.govresearchgate.net The aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The presence of water of hydration in quinoline-8-sulfonic acid hydrate would be indicated by a broad absorption band in the high-frequency region (typically 3500-3200 cm⁻¹) due to O-H stretching vibrations of the water molecules.
Table 1: Selected FTIR Vibrational Frequencies for Quinoline-8-sulfonic Acid and Related Compounds Note: Data is based on studies of closely related quinoline sulfonic acid derivatives and general spectroscopic principles. Actual peak positions for this compound may vary.
| Frequency Range (cm⁻¹) | Assignment | Description | Reference |
|---|---|---|---|
| 3500-3200 | ν(O-H) | Stretching vibration of water of hydration and sulfonic acid O-H. | iosrjournals.org |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching of the quinoline ring. | nih.gov |
| 1620-1500 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations. | researchgate.net |
| 1350-1300 | νas(S=O) | Asymmetric stretching of the sulfonyl group. | sci-hub.seinstanano.com |
| 1085-1030 | νs(S=O) | Symmetric stretching of the sulfonyl group. | sci-hub.se |
| ~700 | ν(C-S) | Carbon-sulfur bond stretching. | sci-hub.se |
FT-Raman spectroscopy provides complementary information to FTIR, as vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic systems like quinoline, the ring stretching and breathing modes are often prominent in the Raman spectrum. nih.govwallonie.be
However, quinoline derivatives can exhibit strong fluorescence, which can obscure the weaker Raman scattering signals, making spectral acquisition challenging. iosrjournals.org When spectra are obtainable, the symmetric vibrations of the sulfonyl group (S=O) are typically strong Raman scatterers. nih.gov In a study on pyridine-3-sulfonic acid, a structurally related compound, bands due to ν(CH) and ν(SO) were observed to be enhanced in the Surface-Enhanced Raman Scattering (SERS) spectrum, suggesting a particular orientation of the molecule on the enhancing substrate. nih.gov For phenolic compounds, which share some structural similarities, Raman scattering intensities around 1600-1699 cm⁻¹ and below 200 cm⁻¹ are significant for differentiation. wallonie.be
Table 2: Expected FT-Raman Bands for this compound Note: Assignments are based on general principles and data from analogous compounds due to the scarcity of specific FT-Raman data for the target molecule.
| Frequency Range (cm⁻¹) | Assignment | Description | Reference |
|---|---|---|---|
| 3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations. | nih.gov |
| 1620-1570 | Ring Stretching | Quinoline ring stretching modes, often strong in Raman. | wallonie.be |
| ~1040 | νs(S=O) | Symmetric SO₂ stretch, typically a strong Raman band. | sci-hub.se |
| ~1000 | Ring Breathing | Symmetric in-plane deformation of the entire quinoline ring. | researchgate.net |
Detailed vibrational assignments are typically achieved through Potential Energy Distribution (PED) analysis derived from DFT calculations. nih.goviosrjournals.org These calculations help to resolve ambiguities in experimental spectra, especially in complex molecules where vibrational modes can be highly coupled.
Hydrogen bonding plays a crucial role in the crystal structure and vibrational spectra of this compound. The presence of the sulfonic acid group, the quinoline nitrogen, and water molecules creates a complex network of hydrogen bonds. researchgate.netnih.gov In the crystal structure of related compounds, such as 8-hydroxyquinolin-1-ium hydrogen sulfate (B86663) monohydrate, extensive N-H···O and O-H···O hydrogen-bonding interactions link cations, anions, and water molecules into a three-dimensional network. researchgate.net Similarly, studies on quinoline-8-sulfonamide (B86410) show the involvement of the sulfonyl group in both intramolecular (N-H···N) and intermolecular (N-H···O) hydrogen bonds, leading to the formation of dimers. nih.gov These interactions cause noticeable shifts in the frequencies of the involved functional groups, particularly the O-H, N-H, and S=O stretching and bending modes, which can be analyzed to understand the supramolecular assembly. mdpi.com
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on its conjugation, chromophores, and luminescence properties.
The UV-Vis absorption spectrum of quinoline and its derivatives is governed by π→π* and n→π* electronic transitions within the aromatic system. mdpi.comresearchgate.net The spectrum typically displays multiple absorption bands. For the related 8-hydroxyquinoline-5-sulfonic acid (HQS), absorption peaks are observed around 243 nm, with other transitions occurring at longer wavelengths. aatbio.com
Computational studies using Time-Dependent DFT (TD-DFT) on HQS have helped to characterize its photophysical behavior. nih.gov The absorption properties of quinoline derivatives can be sensitive to the solvent environment. mdpi.com For instance, a study on various synthetic quinolines showed that while many are insensitive to solvent polarity, derivatives with extended conjugation can exhibit significant spectral shifts, which is sometimes attributed to aggregation in certain solvents. mdpi.com The protonation state of the molecule, influenced by pH, also dramatically affects the UV-Vis spectrum, as the electronic structure of the neutral, cationic, anionic, and zwitterionic forms are distinct. nih.govresearchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Sulfonated Quinoline Derivatives Note: Data is primarily from studies on 8-hydroxyquinoline-5-sulfonic acid (HQS) and may vary for this compound.
| Approximate λmax (nm) | Transition Type | Notes | Reference |
|---|---|---|---|
| ~240-250 | π→π | High-energy transition within the quinoline ring. | aatbio.com |
| ~300-330 | π→π | Lower-energy transition, often sensitive to substitution and pH. | researchgate.net |
| ~350-380 | π→π* / n→π* | Can be influenced by solvent and aggregation effects. | mdpi.com |
While many quinoline derivatives are known for their fluorescent properties, the emission characteristics are highly dependent on the molecular structure, substitution pattern, and environment. The related compound 8-hydroxyquinoline-5-sulfonic acid (HQS) is known to form highly fluorescent chelates with various metal ions, a property exploited in analytical chemistry. uci.edu However, the free HQS molecule itself is reported to be non-fluorescent in solution. nih.gov
Theoretical investigations using TD-DFT suggest that this absence of fluorescence is due to an efficient non-radiative decay pathway involving a phototautomerization reaction in the excited state. nih.gov The fluorescence of metal complexes of HQS is often intense, with the emission wavelength and quantum yield depending on the specific metal ion and solvent. For example, the cadmium complex of HQS is strongly fluorescent. uci.edu The luminescent properties of this compound itself are not extensively documented, but by analogy with HQS, it may become fluorescent upon complexation with suitable metal ions.
Excited-State Properties and Solvatofluorochromism
Detailed experimental studies specifically on the excited-state properties and solvatofluorochromism of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on related quinoline derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid (8-HQS).
The photophysical behavior of quinoline compounds is known to be sensitive to their environment, including solvent polarity and pH. For instance, the fluorescence of quinolines can be significantly enhanced upon protonation. This phenomenon is attributed to changes in the electronic distribution within the molecule in the excited state. It is plausible that this compound would also exhibit changes in its absorption and emission spectra in response to varying solvent environments, a property known as solvatochromism. The presence of the sulfonic acid group, a strong electron-withdrawing group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the quinoline ring, which is a key factor in solvatofluorochromism.
Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) on related molecules have been employed to predict absorption and emission spectra, as well as to understand the electronic transitions involved. Such studies on this compound could elucidate the nature of its excited states and predict its solvatochromic and solvatofluorochromic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
Proton Nuclear Magnetic Resonance (¹H NMR)
Table 1: Approximate ¹H NMR Chemical Shifts for the Quinoline Ring of Quinoline-8-sulfonic Acid Sodium Salt
| Proton | Approximate Chemical Shift (ppm) |
|---|---|
| H2 | 9.0 |
| H3 | 7.6 |
| H4 | 8.3 |
| H5 | 8.0 |
| H6 | 7.6 |
Note: These are approximate values based on data for the sodium salt and can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Detailed experimental ¹³C NMR data for this compound is not widely published. However, based on the known effects of substituents on the quinoline ring, the carbon atoms directly bonded to the nitrogen and the sulfonic acid group, as well as the carbons at the ortho and para positions, are expected to show significant shifts. The carbon bearing the sulfonic acid group (C8) would be significantly deshielded.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species with unpaired electrons. While this compound itself is diamagnetic and thus EPR-silent, its metal complexes, particularly those with paramagnetic transition metal ions, can be effectively studied using this method.
There is a lack of specific EPR studies focused on metal complexes of this compound in the current literature. However, the sulfonic acid group, in conjunction with the quinoline nitrogen, can act as a chelating agent for various metal ions. If a paramagnetic metal ion such as Cu(II), Mn(II), or Fe(III) were to form a complex with this ligand, EPR spectroscopy would be a powerful tool to:
Determine the oxidation state and electronic configuration of the metal ion.
Probe the geometry and coordination environment of the metal center. The g-values and hyperfine coupling constants obtained from an EPR spectrum are sensitive to the symmetry and nature of the atoms coordinating to the metal.
Investigate the magnetic interactions between multiple metal centers in polynuclear complexes.
For instance, studies on other quinoline-based ligands have shown that EPR can provide detailed information about the structure of their metal complexes.
Quantum Chemical Studies (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a powerful complement to experimental spectroscopic investigations. Although specific DFT studies on this compound are not prevalent, the methodology has been widely applied to related quinoline derivatives, demonstrating its potential to provide deep molecular insights.
DFT calculations could be utilized to:
Optimize the molecular geometry: Determine the most stable three-dimensional structure of this compound, including the orientation of the sulfonic acid group and the position of the water molecule.
Predict spectroscopic properties:
NMR spectra: Calculate theoretical ¹H and ¹³C chemical shifts, which can aid in the assignment of experimental spectra.
Vibrational spectra: Predict infrared (IR) and Raman frequencies to complement experimental vibrational spectroscopy.
Electronic spectra: Use Time-Dependent DFT (TD-DFT) to calculate electronic absorption and emission energies, providing insights into the excited-state properties.
Analyze electronic structure and reactivity:
Molecular orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity.
Electrostatic potential maps: Identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Bonding analysis: Investigate the nature of the chemical bonds within the molecule.
By applying these computational methods, a more complete and detailed understanding of the structure-property relationships of this compound can be achieved.
Geometry Optimization and Electronic Structure Analysis
Computational studies, particularly those employing density functional theory (DFT), are pivotal in elucidating the three-dimensional arrangement of atoms and the electronic characteristics of this compound. Geometry optimization calculations determine the most stable molecular conformation by finding the minimum energy structure. For related quinoline compounds, these calculations have provided detailed information on bond lengths and angles. For instance, in a cocrystal involving 8-hydroxyquinoline-5-sulfonic acid (a structurally similar compound), the S=O bond lengths were calculated to be 1.4674 Å and 1.4625 Å, and the C–S bond length was determined to be 1.7783 Å. sci-hub.se These theoretical values show good agreement with experimental data from X-ray crystallography, underscoring the accuracy of the computational models. sci-hub.se
Electronic structure analysis provides insights into the distribution of electrons within the molecule. This analysis is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For quinoline derivatives, electronic structure calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which is fundamental for predicting its interaction with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Delocalization
Frontier molecular orbital (FMO) theory is a key component of computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required for an electron to be excited from the HOMO to the LUMO. researchgate.net
In studies of quinoline derivatives, HOMO-LUMO analysis has revealed that the distribution of these orbitals is often delocalized across the entire molecule. researchgate.net This delocalization of electron density is a characteristic feature of aromatic systems and contributes to their stability. For instance, in a study of 8-hydroxyquinoline-5-sulfonic acid, the HOMO-LUMO energy gap was calculated to be 2.506 eV. sci-hub.se This value provides a quantitative measure of the molecule's reactivity. The analysis of charge delocalization, often visualized through molecular orbital plots, shows how charge is transferred within the molecule during electronic transitions, which is crucial for understanding its photophysical properties. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Quinoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | 2.506 |
Data for 8-hydroxyquinoline-5-sulfonic acid. sci-hub.se
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
For quinoline and its derivatives, MEP maps provide valuable insights into their chemical behavior. For example, in pristine quinoline, a region of negative electrostatic potential is observed over the nitrogen atom, indicating its basicity and availability for protonation. researchgate.net The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering. researchgate.net
Theoretical Determination of Acid Dissociation Constants (pKa) and Speciation
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. mrupp.info Computational methods, particularly those based on DFT combined with a continuum solvation model, have become reliable tools for predicting pKa values. researchgate.net These theoretical calculations can be complemented by including explicit solvent molecules to model direct solute-solvent interactions, leading to more accurate results. researchgate.net
For a related compound, 8-hydroxyquinoline-5-sulfonic acid, the pKa values have been successfully computed, showing good agreement with experimental data. researchgate.net The ability to theoretically determine pKa values is particularly useful for understanding how the molecule will behave in different pH environments. From the calculated pKa values, it is possible to generate speciation diagrams, which show the relative concentrations of the different protonated and deprotonated forms of the molecule as a function of pH. researchgate.net This information is critical in fields such as analytical chemistry and pharmacology.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, diffusion, and interactions of molecules in various environments, such as in solution or within a biological system. mdpi.comnih.gov
MD simulations of quinoline and its derivatives have been employed to investigate their behavior in the liquid phase and their interactions with other molecules. nih.govdoi.org For example, simulations of liquid quinoline have provided insights into its translational and rotational diffusion, revealing non-Arrhenius behavior at specific temperatures. nih.gov In the context of drug delivery, MD simulations have been used to study the encapsulation of quinine (B1679958) (a related quinoline alkaloid) into biodegradable nanoparticles, assessing the stability of the drug-polymer system and the interactions driving the encapsulation process. nih.gov These simulations can reveal key interactions, such as π-stacking and hydrogen bonding, that govern the behavior of the molecule at the atomic level. nih.gov
Non-Covalent Interaction (NCI) and Non-Linear Optics (NLO) Analyses
Non-Covalent Interaction (NCI) Analysis: Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the structure, stability, and function of chemical and biological systems. nih.gov The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. nih.gov This analysis is particularly useful for understanding the forces that govern molecular recognition and self-assembly. In fluctuating environments like solutions, an averaged NCI (aNCI) analysis can be employed to identify key, persistent interactions from the thermal noise. nih.gov
Non-Linear Optics (NLO) Analyses: Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Quinoline derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which can lead to significant NLO responses. researchgate.net Computational methods are used to calculate NLO properties like the first hyperpolarizability (β). For some quinoline-based Schiff bases, DFT calculations have shown that these compounds possess good non-linear properties, with first hyperpolarizability values significantly greater than that of the standard NLO material urea. researchgate.net A small HOMO-LUMO gap is often associated with enhanced NLO activity. researchgate.net
Bond Dissociation Energies (BDE) and Ionization Potentials (IP)
Bond Dissociation Energies (BDE): The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, providing a measure of the bond's strength. wikipedia.org Computational methods, such as DFT (B3LYP) and more accurate composite methods (G3B3), can be used to calculate BDEs. nih.gov For halo-substituted quinolines, computational studies have shown that the C-X (where X is a halogen) bond is weakest at the 2-position, which correlates with the observed regioselectivity in palladium-catalyzed cross-coupling reactions. nih.gov
Ionization Potentials (IP): The ionization potential is the minimum energy required to remove an electron from a gaseous atom or molecule. It is a fundamental property that influences the chemical reactivity of a compound. While specific data for the ionization potential of this compound was not found in the provided search results, it can be theoretically determined using computational chemistry methods. These calculations typically involve finding the energy difference between the neutral molecule and its corresponding radical cation.
Catalytic Applications and Integration into Functional Materials
Quinoline-8-sulfonic Acid Hydrate (B1144303) as a Catalyst and Catalyst Component
The presence of the sulfonic acid group imparts acidic properties to quinoline-8-sulfonic acid, making it a candidate for use in acid-catalyzed reactions. This has led to its exploration as both a standalone catalyst and as a functional component in more complex catalytic systems.
Functionalization of Mesoporous Silica (B1680970) for Catalytic Activity
Meso-porous silica materials, with their high surface area and ordered pore structures, serve as excellent supports for catalytic species. The functionalization of these materials with sulfonic acid groups, including those derived from quinoline-8-sulfonic acid, creates solid acid catalysts with enhanced activity and stability. mdpi.comrsc.org
The process typically involves the covalent attachment of the sulfonic acid moiety to the silica surface. rsc.org This can be achieved through various methods, including post-grafting techniques where the silica is treated with a suitable organosilane containing a sulfonic acid precursor. rsc.org The resulting sulfonic acid-functionalized mesoporous silica (MSN-SO3H) combines the high surface area of the silica support with the acidic catalytic sites of the sulfonic acid group. nih.gov
Table 1: Comparison of Catalytic Activity in Esterification
| Catalyst | Relative Activity |
| Arenesulfonic-modified SBA-15 | High |
| Propyl sulfonic-functionalized SBA-15 | Lower |
| Homogeneous Sulfuric Acid | Similar to Arenesulfonic-modified SBA-15 |
This table provides a qualitative comparison of the catalytic activity of different sulfonic acid catalysts in esterification reactions.
Role in Synthesis of Organic Derivatives (e.g., Thiohydantoin Derivatives, Quinoline (B57606) Derivatives)
The catalytic properties of quinoline-8-sulfonic acid and related sulfonic acid catalysts are instrumental in the synthesis of various organic derivatives.
Thiohydantoin Derivatives: 2-Thiohydantoins are a class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these derivatives can be achieved through the cyclization of α-amino acids with thiourea. nih.gov While various methods exist, acid catalysis can facilitate this transformation. Sulfonic acid-functionalized catalysts can provide the necessary acidic environment for the reaction to proceed efficiently. researchgate.net
Quinoline Derivatives: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. pharmaguideline.comnih.gov The synthesis of quinolines often involves acid-catalyzed cyclization reactions. pharmaguideline.comuop.edu.pk For example, the Skraup synthesis, a classic method for preparing quinolines, utilizes a strong acid like sulfuric acid. pharmaguideline.comuop.edu.pk Heterogeneous solid acid catalysts, including sulfonic acid-functionalized materials, offer a more sustainable and recyclable alternative to traditional homogeneous acids for these syntheses. nih.govresearchgate.net They have been successfully employed in the synthesis of various heterocyclic compounds, demonstrating good to excellent yields and operational simplicity. nih.gov For instance, sulfonic acid grafted on silica-shell silver nanoparticles has been developed as a reusable catalyst for the multicomponent synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts
The concept of immobilizing sulfonic acid groups extends beyond silica to a range of other inorganic materials, including titania, zirconia, and alumina. mdpi.com This approach aims to create robust, heterogeneous solid acid catalysts that can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. rsc.org
The primary advantage of these materials is the potential for high catalytic activity combined with ease of recovery and reuse. mdpi.comnih.gov For example, sulfonic acid-functionalized nano-γ-Al2O3 has been shown to be an efficient and reusable catalyst for the synthesis of 1,4-benzothiazine derivatives, with the catalyst being recoverable for multiple cycles without significant loss of activity. nih.gov Similarly, sulfonic acid-functionalized silica-coated magnetic nanoparticles offer a convenient method for catalyst separation using an external magnet. rsc.org
A key challenge in the industrial application of these catalysts is the potential for leaching of the sulfonic acid groups from the support, which can lead to a decrease in catalytic activity over time. mdpi.com Researchers are actively exploring methods to enhance the stability of these catalysts, such as optimizing the synthetic procedures and the nature of the linkage between the sulfonic acid group and the inorganic support. researchgate.net
Development of Functional Materials and Sensing Devices
The unique photophysical and coordination properties of the quinoline scaffold, combined with the presence of the sulfonic acid group, make quinoline-8-sulfonic acid hydrate and its derivatives valuable components in the design of advanced functional materials and sensing devices.
Components in Organic Light-Emitting Diodes (OLEDs)
8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), where they can function as electron carriers. rroij.com The introduction of a sulfonic acid group can modify the electronic properties and solubility of the quinoline core, potentially leading to new materials for OLED applications. While direct use of this compound in commercial OLEDs is not widely documented, the fundamental properties of the quinoline ring system are highly relevant to this field.
Design of Chemosensors for Metal Ion Detection
The quinoline ring system is a well-established platform for the development of fluorescent chemosensors for metal ions. nih.govresearchgate.net The ability of the nitrogen and a substituent at the 8-position (like a hydroxyl or amino group) to chelate with metal ions can lead to significant changes in the fluorescence properties of the molecule. This "turn-on" or "turn-off" fluorescence response upon binding to a specific metal ion forms the basis of selective detection. nih.gov
8-Hydroxyquinoline-5-sulfonic acid (HQS), a closely related compound, is known to form fluorescent complexes with a variety of metal ions. acs.orguci.edu The sulfonic acid group enhances the water solubility of the ligand and its metal complexes, making it suitable for applications in aqueous environments. uci.edu The fluorescence of these complexes can be very intense, allowing for the detection of metal ions at very low concentrations. uci.edu For example, a novel fluorescent chemosensor based on a quinoline platform has been synthesized for the sensitive and selective detection of Zn(II) ions in aqueous media, with a detection limit well below the World Health Organization's standard for drinking water. nih.gov
Table 2: Metal Ions Detected by Quinoline-Based Fluorescent Chemosensors
| Metal Ion | Detection Method | Reference |
| Zinc (Zn²⁺) | Fluorescence turn-on | nih.govresearchgate.net |
| Cadmium (Cd²⁺) | Intense fluorescence with HQS | uci.edu |
| Magnesium (Mg²⁺) | Intense fluorescence with HQS | uci.edu |
This table highlights some of the metal ions that can be detected using quinoline-based fluorescent chemosensors and the corresponding detection principle.
The design of these chemosensors involves tailoring the quinoline structure to achieve high selectivity for a particular metal ion. This can be accomplished by modifying the substituents on the quinoline ring to control the binding affinity and the resulting photophysical response.
Preparation of Ionic Liquid Crystal Solvents
Ionic liquid crystals (ILCs) represent a unique class of materials that combine the properties of ionic liquids and liquid crystals. The preparation of quinolinium-based ILCs typically involves the quaternization of quinoline or its derivatives. This process introduces a long alkyl chain to the nitrogen atom of the quinoline ring, resulting in the formation of a quinolinium cation. The choice of the accompanying anion is crucial for the resulting thermal behavior and mesophase formation.
Research into quinolinium and isoquinolinium-based ILCs has demonstrated that a delicate balance between the strong electrostatic forces of the ionic components and the degree of disorder from the molten alkyl chains is essential for the formation of liquid crystalline phases, such as the smectic A phase. researchgate.net
While direct studies on the use of this compound in the preparation of ILCs are not extensively documented, the principles of ILC formation allow for speculation on its potential role. The sulfonic acid group could be deprotonated to form a sulfonate anion, which could then be paired with a suitable cation containing a long alkyl chain to induce liquid crystalline behavior. Alternatively, the quinoline nitrogen could be quaternized, and the sulfonic acid group could act as the anionic component of the ionic liquid itself.
The formation of smectic A phases has been observed for long-chain analogues of bromide, tetrafluoroborate, and hexafluorophosphate (B91526) salts of quinolinium. researchgate.net The introduction of an alkyl chain in the anionic part, as seen with dodecyl sulfate (B86663) and dioctylsulfosuccinate anions, has been shown to drastically alter the thermal behavior, often leading to the formation of smectic A phases with shorter cationic alkyl chains. researchgate.net
| Cation Type | Anion Type | Observed Mesophase | Key Finding |
| Long-chained (iso)quinolinium (C12 to C22) | Bromide, Tetrafluoroborate, Hexafluorophosphate | Smectic A | Minimum alkyl chain length for mesomorphism increases with anion size. |
| (Iso)quinolinium with shorter alkyl chains | Dodecyl sulfate | Smectic A | Anionic alkyl chains facilitate mesophase formation with shorter cationic chains. |
| N-methyl(iso)quinolinium | Dioctylsulfosuccinate | Enantiotropic Smectic A | Pronounced effect of anionic alkyl chains, leading to room temperature liquid crystallinity. |
Table 1: Influence of Cation and Anion Structure on Quinolinium-Based ILCs researchgate.net
Integration into Electrospun Materials for Specialized Applications
The integration of quinoline derivatives into electrospun materials has been explored to impart specific biological activities to the resulting nanofibers. Electrospinning is a versatile technique used to produce nanofibrous scaffolds for various biomedical applications, including wound healing and tissue engineering. rsc.org
A notable example involves the incorporation of 8-hydroxyquinoline-5-sulfonic acid (SQ), a compound closely related to this compound, into poly(vinyl alcohol) (PVA)/chitosan (B1678972) (Ch) based fibrous materials. mdpi.com The presence of the ionizable sulfo group in SQ allows for ionic interactions with the chitosan molecules within the fibers. mdpi.com
The research demonstrated that the resulting SQ-containing mats, as well as their complexes with copper (Cu²⁺) and iron (Fe³⁺) ions, exhibited significant antibacterial and antifungal activities against Staphylococcus aureus and Candida albicans, respectively. mdpi.com Furthermore, these materials displayed good cytotoxicity against human cervical HeLa tumor cells, with the Cu²⁺ complex of the mats showing the most prominent effect. mdpi.com
These findings highlight the potential of incorporating quinoline sulfonic acid derivatives into electrospun materials to create multifunctional scaffolds with combined antibacterial, antifungal, and antitumor properties, making them promising candidates for applications such as wound dressings and localized cancer therapy. mdpi.com
| Material Composition | Target Organism/Cell Line | Biological Activity | Key Finding |
| PVA/Ch/SQ | S. aureus | Antibacterial | Incorporation of SQ imparts antibacterial properties. |
| PVA/Ch/SQ | C. albicans | Antifungal | Incorporation of SQ imparts antifungal properties. |
| PVA/Ch/SQ-Cu²⁺ | HeLa tumor cells | Cytotoxicity | The Cu²⁺ complex exhibits the most prominent antitumor activity. |
| PVA/Ch/SQ-Fe³⁺ | HeLa tumor cells | Cytotoxicity | The Fe³⁺ complex also shows antitumor activity. |
Table 2: Biological Activities of 8-Hydroxyquinoline-5-sulfonic Acid (SQ) in Electrospun Materials mdpi.com
Analytical Chemistry Methodologies Utilizing Quinoline 8 Sulfonic Acid Hydrate
Chromatographic Separation Techniques
Quinoline-8-sulfonic acid hydrate (B1144303) plays a significant role in various chromatographic techniques, contributing to improved separation and detection of analytes.
In High-Performance Liquid Chromatography (HPLC), quinoline-8-sulfonic acid can be analyzed using reverse-phase (RP) methods. sielc.com A typical mobile phase for this analysis consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The inherent properties of quinoline-8-sulfonic acid allow for scalable liquid chromatography methods, which are suitable for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.com
Derivatives of quinoline (B57606), such as 8-hydroxyquinoline (B1678124), are also employed in HPLC. 8-hydroxyquinoline can be analyzed using mixed-mode columns, which offer superior retention compared to standard C18 columns due to the ionic interaction between the basic quinoline molecule and the cation-exchange functional groups on the stationary phase. sielc.com
Table 1: HPLC Analysis Parameters for Quinoline-8-sulfonic Acid
| Parameter | Condition | Reference |
| Column | Newcrom R1, Newcrom C18 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid | sielc.com |
| Detection | UV | sielc.com |
The analytical methods developed for HPLC using quinoline-8-sulfonic acid are often transferable to Ultra-Performance Liquid Chromatography (UPLC) systems. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for fast UPLC applications, enabling quicker analysis times while maintaining high resolution. sielc.com
A significant application of quinoline-8-sulfonic acid derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid (HQS), is in the determination of trace metal ions through fluorescence detection. uci.edu HQS acts as a fluorogenic complexing agent that undergoes a non-fluorescent to fluorescent transition upon complexation with numerous metal ions. uci.edu This property makes it a highly useful, albeit nonspecific, reagent for ultratrace metal ion chromatography. uci.edu
Research has shown that 42 out of 78 metal species form fluorescent chelates with HQS, with many exhibiting intense fluorescence. uci.edu The optimal pH for the fluorescence of these complexes typically lies between 5 and 8. uci.edu Cadmium, in particular, forms a highly fluorescent complex in a purely aqueous solution. uci.edu The fluorescence of many metal-HQS chelates can be enhanced in the presence of surfactants like hexadecyltrimethylammonium ion (HTA+) or in a water:dimethylformamide solvent mixture. uci.edu This methodology allows for sub-picomole detection limits for metals such as cadmium, magnesium, and zinc. uci.edu
A spectrofluorimetric method for the determination of zinc utilizes the complex formation between zinc and 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid (HSNQ). nih.gov The fluorescence of the 1:1 metal-to-ligand complex is monitored at an emission wavelength of 545 nm with an excitation at 360 nm, allowing for the detection of zinc at parts-per-billion levels. nih.gov
Table 2: Fluorescence Properties of Metal-HQS Chelates
| Metal Ion | Fluorescence | Optimal pH | Notes | Reference |
| Cadmium (Cd) | Intense | 5-8 | Most fluorescent in purely aqueous solution. | uci.edu |
| Magnesium (Mg) | Fluorescent | ~7 | Fluorescence decreases down the alkaline earth metal group. | uci.edu |
| Zinc (Zn) | Fluorescent | 8.0 | Used for sensitive spectrofluorimetric determination. | uci.edunih.gov |
| Beryllium (Be) | Fluorescent | 7 | uci.edu | |
| Group IB Metals | Non-fluorescent | N/A | Form non-fluorescent chelates. | uci.edu |
The sulfonic acid group in quinoline-8-sulfonic acid and its derivatives significantly enhances their aqueous solubility. chemimpex.comuci.edu This property is particularly advantageous in chromatography, as it allows for the use of purely aqueous eluents, precluding problems arising from the precipitation of metal complexes, especially in neutral and alkaline solutions. uci.edu The enhanced solubility of the 8-hydroxyquinoline-5-sulfonic acid (HQS) ligand and its metal complexes makes it a preferred choice over the less soluble 8-hydroxyquinoline (oxine) for aqueous-based chromatographic separations. uci.edu
Spectrophotometric Detection Methods
Quinoline-8-sulfonic acid and its derivatives are widely used as reagents in spectrophotometric methods for the determination of various metal ions. chemimpex.com For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid is utilized for the spectrophotometric determination of iron(III). sigmaaldrich.comsigmaaldrich.com
Another derivative, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS), serves as a spectrophotometric reagent for the rapid and selective determination of zinc(II). scielo.br The reaction between p-NIAZOXS and zinc(II) is instantaneous at a pH of 9.2, forming a stable complex that can be measured to determine zinc concentrations in the range of 0.05 to 1.0 µg/mL. scielo.br This method has been successfully applied to the analysis of zinc in pharmaceutical products and copper alloys. scielo.br
Similarly, a spectrophotometric method has been developed for the determination of 8-hydroxyquinoline and its halogenated derivatives, including 8-hydroxy-7-iodo-quinoline-5-sulphonic acid (chinoform). nih.gov This method is based on the reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red dye with an absorption maximum at 500 nm. nih.gov
Gravimetric Analysis Reagent
While the primary analytical applications of quinoline-8-sulfonic acid hydrate are in chromatography and spectrophotometry, the parent compound, quinoline, can be sulfonated to produce quinoline-8-sulfonic acid. google.com This product is a key intermediate in the synthesis of 8-hydroxyquinoline, which is a known precipitating agent in gravimetric analysis for various metal ions. google.com The process involves the reaction of quinoline with oleum (B3057394) to form a mixture of sulfonic acids, from which quinoline-8-sulfonic acid can be precipitated by the addition of water. google.com
pH Indicator Applications
While Quinoline-8-sulfonic acid possesses acidic properties due to its sulfonic acid group, making it suitable for use in aqueous acid-base titrations as a titrand, its application as a visual pH indicator with a distinct color change across a specific pH range is not well-documented in scientific literature. thermofisher.comthermofisher.comfishersci.com Product specifications confirm its use in titrimetric analysis, but detailed studies describing it as a conventional acid-base indicator are absent. thermofisher.com Research into pH-sensitive fluorescent probes has explored other quinoline derivatives, such as Dansyl-8-aminoquinoline, which exhibits fluorescence changes in response to pH variations. acs.org However, similar pH-indicating functionality for this compound itself has not been reported.
Environmental Monitoring of Metal Contamination
The application of this compound in environmental monitoring is primarily centered on its function as a potent chelating agent for the detection of metal ion contamination in aqueous samples. The core structure of quinoline provides excellent ligand-binding sites, allowing it to form stable, water-soluble complexes with a variety of metal ions. nih.govthermofisher.com This chelating property is the foundation of analytical methods designed to detect and quantify trace metals in environmental matrices like drinking water and wastewater. thermofisher.com
The general methodology involves the introduction of Quinoline-8-sulfonic acid (or its derivatives) to a water sample. The compound selectively binds with target metal ions present in the sample. The resulting metal-ligand complexes exhibit distinct physicochemical properties, which allows for their detection and quantification. nih.gov Analytical techniques commonly paired with this chelation strategy include:
Spectrophotometry: The formation of the metal complex can lead to a change in the solution's absorbance spectrum, which can be measured to determine the concentration of the metal ion. researchgate.net
Fluorimetry: Many metal complexes of quinoline derivatives are fluorescent. The intensity of the emitted light upon excitation can be correlated to the metal ion concentration, offering high sensitivity. nih.govresearchgate.net
Capillary Zone Electrophoresis (CZE): In this technique, the chelating agent can be added to the mobile phase to form complexes with metal ions on-column. These charged complexes are then separated based on their electrophoretic mobility and detected, often by laser-based fluorimetry, allowing for the determination of multiple ions in a single run.
Research on quinoline-based probes has demonstrated their effectiveness in detecting a range of heavy metal ions that are of significant environmental concern. nih.gov Theoretical studies using density functional theory (DFT) have further elucidated the coordination and capture mechanisms of "five toxic" heavy metal ions by quinoline-derivative molecular probes, supporting their application in monitoring and treating heavy metal contamination in aquatic environments. nih.gov While much of the literature focuses on the closely related 8-hydroxyquinoline-5-sulfonic acid (HQS), the fundamental chelating action of the quinoline scaffold is the key to this application. researchgate.net
The table below summarizes metal ions that have been targeted for detection using analytical methods involving quinoline-based chelating agents.
| Metal Ion | Analytical Technique(s) | Research Context |
| Lead (Pb) | Fluorescence Spectroscopy, DFT Modeling | Detection and capture by quinoline-derivative probes. nih.gov |
| Mercury (Hg) | Fluorescence Spectroscopy, DFT Modeling | Detection and capture by quinoline-derivative probes. nih.gov |
| Chromium (Cr) | DFT Modeling | Theoretical capture by quinoline-derivative probes. nih.gov |
| Cadmium (Cd) | Fluorescence Spectroscopy, DFT Modeling | Detection and capture by quinoline-derivative probes. nih.gov |
| Arsenic (As) | DFT Modeling | Theoretical capture by quinoline-derivative probes. nih.gov |
| Calcium (Ca) | Capillary Zone Electrophoresis (CZE) | Detection in blood serum using HQS. |
| Magnesium (Mg) | Capillary Zone Electrophoresis (CZE) | Detection in blood serum using HQS. |
| Zinc (Zn) | Capillary Zone Electrophoresis (CZE) | Detection using HQS. |
Mechanistic Biological Activity Research Excluding Clinical Outcomes and Safety
Antimicrobial Activity Investigations (In Vitro Studies)
The antimicrobial properties of quinoline-8-sulfonic acid and its analogs have been extensively studied, revealing multifaceted mechanisms of action against a range of pathogenic microbes.
The antibacterial activity of quinoline (B57606) derivatives is often attributed to their ability to chelate essential metal ions, which are crucial for various bacterial enzymatic processes. nih.gov This chelation can disrupt bacterial metabolism and inhibit growth. The structure of the quinoline scaffold is pivotal for its antibacterial efficacy, and modifications can lead to compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net For instance, certain halogenated 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant activity against Mycobacterium tuberculosis. nih.gov
Interactive Table: Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterium | Activity/Mechanism | Reference |
|---|---|---|---|
| Halogenated 8-hydroxyquinolines | Mycobacterium tuberculosis | Good antituberculosis activity | nih.gov |
| Hybrid quinoline-sulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | Excellent antibacterial activity | nih.gov |
| Hybrid quinoline-sulfonamide cadmium (II) complex | Escherichia coli ATCC25922 | Very good antibacterial activity | nih.gov |
The antifungal action of quinoline-8-sulfonic acid derivatives is multifaceted. Studies have shown that these compounds can compromise the integrity of the fungal cell membrane. nih.gov For instance, 8-hydroxyquinoline-sulfonic acid derivatives have been observed to enhance cell permeability in Candida spp. and dermatophytes, leading to the loss of nucleic acids and other intracellular components. nih.gov This suggests that the fungal membrane is a primary target for these compounds. nih.gov Additionally, some derivatives are thought to act on the fungal cell wall. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications that can result in selective antifungal action against different fungal species. nih.gov
It has been proposed that a non-chelating mechanism may also contribute to the fungitoxicity of some derivatives, such as certain chloro and bromo substituted sulfonic acids. fordham.edunih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline-8-sulfonic acid derivatives. These studies have revealed that the nature and position of substituents on the quinoline ring significantly influence their biological activity. researchgate.netresearchgate.net For example, the introduction of halogens at specific positions of 8-quinolinol-5-sulfonic acids can enhance their antifungal activity. fordham.edunih.gov The antimicrobial activity of aromatic disulfonamides has been observed to decrease with an increase in the length of the carbon chain. tandfonline.com
The lipophilicity and solubility of the compounds also play a critical role. tandfonline.com For instance, 8-Quinolinol-5-sulfonic acid itself was found to have minimal antimicrobial activity, which was attributed to an unfavorable partition coefficient. fordham.edunih.gov The enhanced activities of certain dichlorosulfonic acids compared to their monochlorosulfonic counterparts are thought to be due to intramolecular synergism. fordham.edunih.gov
Antitumor Activity Investigations (In Vitro Studies)
Quinoline derivatives have emerged as a promising class of compounds in the search for new anticancer agents, exhibiting a variety of mechanisms to inhibit cancer cell growth and proliferation. nih.govnih.gov
One of the key antitumor mechanisms of quinoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to induce both apoptosis and autophagic cell death in pancreatic cancer cells. nih.gov This induction of apoptosis can be triggered by various cellular stresses, including those initiated by the compound's interaction with key cellular targets.
Another significant mechanism involves the modulation of the M2 isoform of pyruvate (B1213749) kinase (PKM2). PKM2 is a key glycolytic enzyme that is often overexpressed in cancer cells and plays a critical role in tumor metabolism and growth. nih.govnih.govresearchgate.net Certain quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of PKM2. nih.govnih.govresearchgate.net For instance, compound 9a, a quinoline-8-sulfonamide derivative, was found to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cell-cycle distribution. nih.govresearchgate.netmdpi.com
Interactive Table: Antitumor Mechanisms of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | Pancreatic cancer cells (PANC-1 and MIA PaCa-2) | Induction of apoptosis and autophagic cell death | nih.gov |
| Quinoline-8-sulfonamide derivative (9a) | A549 lung cancer cells | Reduction of intracellular pyruvate level via PKM2 modulation | nih.govresearchgate.netmdpi.com |
The ability of quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is not only crucial for their antimicrobial activity but also plays a significant role in their antitumor properties. nih.govmdpi.com The formation of metal complexes with ions such as copper, iron, and ruthenium can enhance the anticancer activity of the parent quinoline compound. nih.govmdpi.com This enhancement is thought to be due to several factors, including altered solubility, improved transport across cell membranes, and modified interactions with biological targets. mdpi.com
For instance, the cytotoxicity and MDR-selectivity of 8-hydroxyquinoline Mannich bases are related to their complex formation with essential metal ions. semanticscholar.org The complexation of 8-hydroxyquinoline with ruthenium has been shown to exhibit antitumor activity in breast cancer cell lines. mdpi.com Similarly, complexes with vanadium, nickel, and iron have also been investigated for their cytotoxic effects against tumor cells. mdpi.com
Antioxidant Activity and Free Radical Quenching
There is a lack of specific studies detailing the antioxidant activity and free-radical scavenging capabilities of Quinoline-8-sulfonic acid hydrate (B1144303). Research into the antioxidant properties of quinoline compounds has been active, with many studies focusing on derivatives containing hydroxyl or other functional groups that are known to contribute to antioxidant effects. researchgate.netnih.gov For instance, the antioxidant potential of various quinoline derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. mdpi.com However, specific IC₅₀ values or detailed mechanistic data for the free radical quenching ability of Quinoline-8-sulfonic acid hydrate have not been reported in the reviewed literature. researchgate.netresearchgate.net
Exploratory Studies in Anti-HIV and Neuroprotective Applications
The quinoline scaffold is recognized as a privileged structure in medicinal chemistry and has been incorporated into various compounds with diverse biological activities, including antiviral and neuroprotective effects. nih.govnih.govnih.gov
Anti-HIV Applications: A considerable number of quinoline derivatives have been synthesized and evaluated as potential anti-HIV agents, with some targeting viral enzymes like HIV integrase. mdpi.comresearchgate.net These studies often explore structure-activity relationships, modifying the quinoline core with various substituents to enhance potency and selectivity. nih.gov Despite this broad interest in quinolines for anti-HIV drug discovery, specific exploratory studies or in vitro evaluation data for this compound are not documented in the available scientific literature.
Neuroprotective Applications: Similarly, the neuroprotective potential of quinoline derivatives is an area of ongoing research, with some compounds being investigated for their role in mitigating neurodegenerative diseases. nih.gov The neuroprotective effects of isoquinoline (B145761) alkaloids, a related class of compounds, have been attributed to mechanisms such as anti-inflammatory and antioxidant activities. nih.gov However, dedicated research into the neuroprotective applications of this compound, including any mechanistic studies, has not been found in the reviewed scientific literature.
Future Research Directions and Emerging Paradigms
Development of Novel Derivatization and Functionalization Strategies
Future efforts in the chemical synthesis of quinoline-8-sulfonic acid derivatives will likely focus on creating a broader and more diverse chemical space. The development of novel derivatization and functionalization strategies is paramount to unlocking new properties and applications. Researchers are exploring more efficient and regioselective synthetic methods to modify the quinoline (B57606) scaffold.
One promising avenue is the expansion of "click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize hybrid molecules. nih.gov This has been successfully used to create hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazoles. mdpi.com Future work could explore a wider range of azides and alkynes to generate extensive libraries of novel compounds.
Furthermore, there is a growing interest in the direct C-H functionalization of the quinoline ring system, which offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov Investigations into transition metal-catalyzed C-H activation will likely lead to new ways to introduce diverse functional groups at various positions on the quinoline core, beyond the well-established sulfonation at the 8-position. nih.gov
Another area of focus is the synthesis of derivatives with tailored properties for specific applications. For instance, the synthesis of 8-hydroxyquinoline-5-sulfonamides has been explored, combining the chelating properties of 8-hydroxyquinoline (B1678124) with the functionality of the sulfonamide group. nih.gov The strategic placement of different functional groups on the quinoline core is a key direction for creating derivatives with enhanced biological activity or material properties. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Interactions
The role of computational chemistry in guiding the design and predicting the properties of new quinoline-8-sulfonic acid derivatives is becoming increasingly central. Advanced computational modeling techniques are being employed to forecast reactivity, predict biological interactions, and understand the structure-activity relationships of these compounds.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of quinoline-8-sulfonamide (B86410) derivatives to biological targets. nih.gov These methods have been used to design and screen potential inhibitors of enzymes like the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key player in cancer metabolism. nih.gov Future research will likely involve the use of more sophisticated force fields and enhanced sampling techniques to improve the accuracy of binding affinity predictions and to better understand the dynamic nature of ligand-protein interactions.
In addition to molecular docking, machine learning algorithms are being integrated into the drug discovery pipeline. mdpi.com These models can be trained on existing experimental data to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel, untested compounds. mdpi.com This in silico screening can significantly accelerate the identification of promising drug candidates.
Density Functional Theory (DFT) calculations are also being used to probe the electronic structure and reactivity of quinoline derivatives. These calculations can provide insights into reaction mechanisms and help in the design of new catalytic processes. For example, DFT calculations have supported the proposed mechanism for the copper-catalyzed direct sulfoximination of quinoline-N-oxides. nih.gov
Table 1: Computational Methods in Quinoline-8-sulfonic acid Research
| Computational Method | Application | Example |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. | Designing 8-quinolinesulfonamide derivatives as PKM2 inhibitors. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes. | Assessing the stability of quinoline-based inhibitors in the active site of HIV reverse transcriptase. nih.gov |
| Machine Learning | Predicting biological activity and ADMET properties. | Screening for novel anticancer agents among quinolinesulfonamide-triazole hybrids. mdpi.com |
| Density Functional Theory (DFT) | Investigating electronic structure and chemical reactivity. | Elucidating the mechanism of C-H functionalization reactions. nih.gov |
Exploration of New Catalytic Pathways and Recyclable Catalysts
The catalytic potential of quinoline-8-sulfonic acid and its derivatives is an area ripe for exploration. The unique electronic and structural features of the quinoline scaffold make it an attractive platform for the development of novel catalysts.
One emerging trend is the use of polymer-bound sulfonic acids as recyclable catalysts. For instance, a polymer-bound sulfonic acid has been shown to be an efficient and reusable catalyst for the Friedländer synthesis of quinolines. researchgate.net Future research could focus on developing a wider range of solid-supported quinoline-based catalysts for various organic transformations, which would offer significant advantages in terms of catalyst separation and reuse.
The development of new catalytic pathways involving quinoline derivatives is another key research direction. Gold catalysis has emerged as a powerful tool for quinoline synthesis, with various gold-catalyzed annulation and cyclization reactions being developed. rsc.org Further exploration of transition metal catalysis could lead to the discovery of novel and efficient methods for synthesizing complex quinoline-containing molecules.
Furthermore, quinoline derivatives have shown promise as ligands in catalytic systems. Copper-quinoline complexes, for example, can catalyze biological processes such as the oxidation of catechol. mdpi.com Future work could involve the design and synthesis of new quinoline-based ligands with tailored electronic and steric properties to enhance the activity and selectivity of metal catalysts in a variety of reactions.
Integration into Multifunctional Smart Materials for Emerging Technologies
The incorporation of quinoline-8-sulfonic acid and its derivatives into advanced materials is a promising avenue for creating "smart" materials with tunable properties and diverse functionalities. The inherent properties of the quinoline moiety, such as its ability to chelate metal ions and its photophysical characteristics, make it a versatile building block for functional materials.
One notable example is the fabrication of electrospun fibrous materials from poly(vinyl alcohol) (PVA) and chitosan (B1678972), incorporating 8-hydroxyquinoline-5-sulfonic acid. mdpi.comnih.gov These materials exhibit antibacterial, antifungal, and antitumor activities, making them promising candidates for applications such as wound dressings and local cancer therapy. mdpi.comnih.gov Future research could explore the incorporation of other quinoline derivatives into various polymer matrices to develop materials with a wider range of biological or sensing capabilities.
The chelating ability of quinoline derivatives can also be harnessed to create materials that respond to specific metal ions. This could lead to the development of sensors for environmental monitoring or diagnostic applications. The sulfonic acid group, in particular, can enhance the water solubility and processability of these materials.
Furthermore, the unique photophysical properties of some quinoline derivatives could be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. By tuning the chemical structure of the quinoline core, it may be possible to create materials with specific emission colors and high quantum efficiencies. The use of quinoline derivatives in the formulation of specialized coatings and polymers to enhance properties like corrosion resistance is also an area of interest. chemimpex.com
Deepening Mechanistic Understanding of Biological Effects at the Molecular Level
A fundamental understanding of how quinoline-8-sulfonic acid derivatives exert their biological effects at the molecular level is crucial for the rational design of more potent and selective therapeutic agents. While a number of biological activities have been reported for this class of compounds, a detailed mechanistic understanding is often lacking.
Recent studies have begun to shed light on the molecular mechanisms of action. For example, derivatives of quinoline-8-sulfonamide have been identified as inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in the metabolic reprogramming of cancer cells. nih.gov In silico and in vitro experiments have shown that these compounds can reduce intracellular pyruvate levels and impact cancer cell viability. nih.gov
Future research should aim to further elucidate the specific molecular interactions between quinoline derivatives and their biological targets. This will involve a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with computational methods like molecular dynamics simulations. nih.govnih.gov Understanding the precise binding mode and the key intermolecular interactions will provide a roadmap for designing next-generation inhibitors with improved efficacy and reduced off-target effects.
Moreover, investigating the broader cellular effects of these compounds is essential. This includes studying their impact on signaling pathways, gene expression, and other cellular processes. For instance, the antiproliferative activity of quinine (B1679958), a related quinoline alkaloid, has been linked to its effects on breast cancer cells. nih.gov A deeper dive into the downstream consequences of target engagement will provide a more complete picture of the biological activity of quinoline-8-sulfonic acid derivatives and guide their development for various therapeutic applications.
Q & A
Q. What are the optimal synthetic conditions for producing quinoline-8-sulfonic acid hydrate?
Quinoline-8-sulfonic acid is synthesized via sulfonation of quinoline using oleum (fuming sulfuric acid) at 90–92°C. This reaction predominantly yields the 8-sulfonic acid isomer under kinetic control, though higher temperatures may lead to isomerization (e.g., to the 6-sulfonic acid) under thermodynamic conditions . Hydration occurs during purification or storage, forming the hydrate. Researchers should monitor reaction temperature and time to minimize side products.
Q. How can this compound be characterized for purity and structural confirmation?
Key characterization methods include:
- NMR spectroscopy : To confirm sulfonic acid substitution at the 8-position of the quinoline ring.
- Elemental analysis : Verify molecular formula (C₉H₇NO₃S·xH₂O) and hydrate stoichiometry.
- HPLC or LC-MS : Assess purity and detect residual solvents or isomers (e.g., 6-sulfonic acid) .
- Thermogravimetric analysis (TGA) : Determine hydrate water content by measuring mass loss upon heating .
Q. What are the solubility properties of this compound in common solvents?
The compound is moderately soluble in water (log₁₀ water solubility ≈ -2.5 to -3.0 mol/L) and polar organic solvents like ethanol or DMSO. Solubility decreases in nonpolar solvents (e.g., hexane). Hydrate formation may enhance aqueous solubility compared to the anhydrous form .
Q. What safety precautions are required when handling this compound?
- Hazard statements : H319 (causes serious eye irritation).
- Protective measures : Use gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of dust.
- Storage : Seal in dry containers at room temperature to prevent deliquescence or decomposition .
Advanced Research Questions
Q. How does isomerization during sulfonation impact the yield of this compound?
Under prolonged heating or excessive oleum concentrations, the 8-sulfonic acid isomer may convert to the 6-sulfonic acid form via intramolecular rearrangement. Kinetic studies suggest that maintaining temperatures below 95°C and limiting reaction time to ≤4 hours minimizes isomerization. Monitoring via TLC or HPLC is critical for process optimization .
Q. What analytical challenges arise in distinguishing this compound from its anhydrous form or structural analogs?
- Hydrate vs. anhydrous form : Use TGA to quantify water content or IR spectroscopy to identify O-H stretching vibrations (~3300 cm⁻¹).
- Differentiation from 5- or 6-sulfonic acid isomers : X-ray crystallography or ¹H-NMR coupling patterns (e.g., J-values for aromatic protons) provide definitive structural evidence .
Q. How can discrepancies in reported solubility data for this compound be resolved?
Variations in solubility values (e.g., between NIST and experimental datasets) may stem from differences in hydrate stoichiometry or measurement conditions (pH, temperature). Standardize protocols by:
Q. What role does this compound play in biochemical assays?
The compound is a precursor for synthesizing metal-chelating agents (e.g., 8-hydroxyquinoline derivatives) used in fluorescence assays or enzyme inhibition studies. Its sulfonic acid group enhances water solubility, making it suitable for in vitro studies requiring aqueous compatibility .
Q. How does hydrate stability vary under different environmental conditions?
Q. What strategies mitigate contradictions in published data on this compound’s reactivity?
Discrepancies in reactivity (e.g., sulfonic acid group stability under acidic vs. basic conditions) often arise from experimental variables. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
